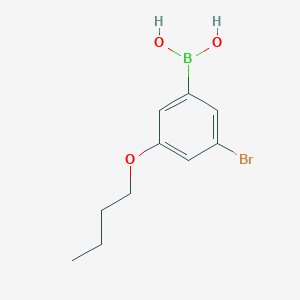

(3-Bromo-5-butoxyphenyl)boronic acid

説明

“(3-Bromo-5-butoxyphenyl)boronic acid” is a type of boronic acid. Boronic acids are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .

Synthesis Analysis

The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis

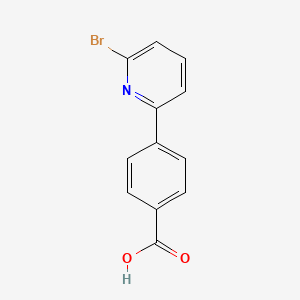

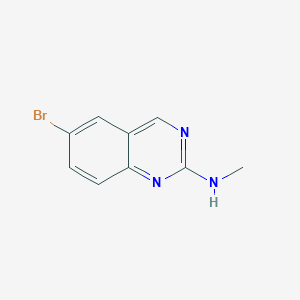

The molecular structure of “(3-Bromo-5-butoxyphenyl)boronic acid” can be represented by the SMILES string: B(C1=CC(=CC(=C1)Br)OCCCC)(O)O .Chemical Reactions Analysis

Boronic acids, including “(3-Bromo-5-butoxyphenyl)boronic acid”, are known to participate in numerous cross-coupling reactions where they serve as a source of a phenyl .科学的研究の応用

Suzuki-Miyaura Cross-Coupling Reactions

3-Bromo-5-butoxyphenylboronic acid: is a valuable reactant in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in creating carbon-carbon bonds, which are foundational in organic synthesis. The boronic acid acts as a partner to transition metal catalysts, typically palladium, to couple with aryl or vinyl halides, leading to the formation of biaryl or styrene derivatives. These compounds are significant in pharmaceuticals, agrochemicals, and organic materials .

Synthesis of Anthranilamide-Protected Arylboronic Acids

The compound is used in the synthesis of anthranilamide-protected arylboronic acids. These protected boronic acids are stable and can be stored and handled more conveniently than their unprotected counterparts. They are essential intermediates in the synthesis of various pharmaceuticals and can be used in further chemical transformations .

Preparation of Tyrosine and Phosphinositide Kinase Inhibitors

In medicinal chemistry, 3-Bromo-5-butoxyphenylboronic acid serves as a starting material for the preparation of kinase inhibitors. Kinase inhibitors are a class of drugs that block certain enzymes (kinases) and have applications in treating cancer and inflammatory diseases. The compound’s ability to introduce boron into molecules makes it a crucial component in the synthesis of these inhibitors .

Gold Salt Catalyzed Homocoupling

This boronic acid derivative is involved in gold salt catalyzed homocoupling reactions. Gold catalysis is a relatively new area of chemistry that has shown promise in facilitating reactions with high efficiency and selectivity. The homocoupling reaction is used to synthesize symmetrical biaryls, which are components of ligands, electronic materials, and pharmaceuticals .

Enantioselective Addition Reactions

3-Bromo-5-butoxyphenylboronic acid: is used in enantioselective addition reactions to α,β-unsaturated ketones. These reactions are crucial for creating chiral centers in molecules, which is vital for the activity of many biological molecules. The resulting products have applications in the synthesis of various natural products and pharmaceuticals .

Oxidative Cross Coupling

The compound finds application in oxidative cross-coupling reactions. These reactions are used to form carbon-heteroatom bonds, such as carbon-nitrogen and carbon-oxygen bonds, which are prevalent in many bioactive molecules and pharmaceuticals. The boronic acid acts as a nucleophile, coupling with various electrophiles in the presence of an oxidant .

作用機序

Target of Action

3-Bromo-5-butoxyphenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the palladium catalyst and the organic groups involved in the SM coupling .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium is oxidized as it forms a new bond with an electrophilic organic group . In transmetalation, the boronic acid group of the compound is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The compound’s boronic acid group plays a crucial role in this process .

Result of Action

The primary result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of 3-Bromo-5-butoxyphenylboronic acid is influenced by several environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires mild conditions and is tolerant to various functional groups . Additionally, the presence of a palladium catalyst is crucial for the reaction to occur .

将来の方向性

特性

IUPAC Name |

(3-bromo-5-butoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BBrO3/c1-2-3-4-15-10-6-8(11(13)14)5-9(12)7-10/h5-7,13-14H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWZXOTWNAQSTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)OCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584765 | |

| Record name | (3-Bromo-5-butoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-5-butoxyphenyl)boronic acid | |

CAS RN |

1072951-84-8 | |

| Record name | B-(3-Bromo-5-butoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromo-5-butoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cis-3-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1286846.png)